6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid

Description

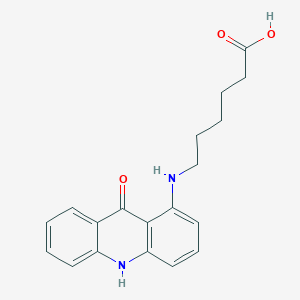

6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid (CAS: 75572-57-5) is a hexanoic acid derivative featuring an acridinone (9,10-dihydroacridin-9-one) moiety linked via an amino group to the terminal carbon of the hexanoic acid chain. Its molecular formula is C₁₉H₂₀N₂O₂ (molecular weight: 308.37 g/mol), and it is structurally characterized by a planar acridinone ring system conjugated with a flexible six-carbon aliphatic chain terminating in a carboxylic acid group .

Properties

CAS No. |

141523-41-3 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

6-[(9-oxo-10H-acridin-1-yl)amino]hexanoic acid |

InChI |

InChI=1S/C19H20N2O3/c22-17(23)11-2-1-5-12-20-15-9-6-10-16-18(15)19(24)13-7-3-4-8-14(13)21-16/h3-4,6-10,20H,1-2,5,11-12H2,(H,21,24)(H,22,23) |

InChI Key |

DDMRNSZDACFESM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine with hexanoic acid derivatives. One common method involves the use of triethylamine and ethylchloroformate as reagents . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods. For example, 6-oxohexanoic acid can be produced from 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 . This method offers a high yield and is considered more environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the acridine core.

Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce a range of functionalized acridine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One prominent application of this compound is in the development of anticancer agents. Research has indicated that acridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases .

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxicity of acridine derivatives, this compound was tested against several human cancer cell lines. Results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer cells, with IC50 values in the low micromolar range. The study concluded that further structural optimization could enhance its efficacy .

Biochemical Applications

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that derivatives of acridine can inhibit various enzymes involved in cancer progression and other diseases. For example, studies have shown that these compounds can inhibit proteases and kinases, which are critical in signaling pathways associated with tumor growth .

Table: Enzyme Inhibition Studies

Material Science Applications

Polymeric Materials

The compound has also been investigated for its potential use in polymer science. Its unique structure allows for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that incorporating acridine derivatives into polymer systems can improve their resistance to degradation under UV light exposure .

Case Study: Polymer Blends

A study explored the effects of adding this compound to poly(vinyl chloride). The results indicated improved tensile strength and elongation at break compared to pure PVC. This enhancement is attributed to the strong intermolecular interactions between the acridine moieties and the polymer chains .

Mechanism of Action

The mechanism of action of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid primarily involves DNA intercalation . This process can disrupt the normal function of DNA and related enzymes, leading to various biological effects. The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Hexanoic Acid Derivatives with Amino Substituents

Several hexanoic acid derivatives with tertiary or secondary amino groups have been synthesized and studied. Key examples include:

Key Differences :

- The acridinone group in the target compound introduces aromaticity and planar rigidity, unlike the aliphatic tertiary amines (e.g., diethylamino, morpholine) in other hexanoic acid derivatives.

- Synthesis of the target compound likely requires specialized amide coupling (e.g., using DCC/HOBt), whereas simpler aminohexanoic acids are synthesized via direct alkylation or Eschweiler–Clarke methylation .

Acridinone-Containing Analogues

Acridinone derivatives with varying side chains have been reported:

Key Differences :

- The hexanoic acid chain in the target compound provides greater flexibility and hydrophilicity compared to shorter-chain analogs like acetic acid derivatives. This may improve solubility and bioavailability .

- Unlike methoxy-substituted acridinones, the aminohexanoic acid linkage allows for further functionalization (e.g., conjugation with peptides or polymers) .

Heterocyclic Hexanoic Acid Derivatives

Compounds with other heterocyclic systems attached to hexanoic acid include:

Key Differences :

- The acridinone group in the target compound offers distinct electronic properties compared to anthraquinone or isoindoloquinazoline systems, influencing redox behavior and binding affinity .

- Anthraquinone derivatives are typically used in dyes, whereas acridinone-hexanoic acid hybrids are explored for biomedical applications .

Biological Activity

6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is a compound of interest due to its potential pharmacological applications. The acridine structure is known for its biological activity, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes an acridine moiety which is often associated with antitumor and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Intercalation into DNA : Acridine derivatives are known to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.

- Inhibition of Topoisomerases : These compounds may inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.

- Antioxidant Activity : Some studies suggest that acridine derivatives possess antioxidant properties that can protect cells from oxidative stress.

Biological Activity Data

Case Studies

Several case studies highlight the biological significance of this compound:

- Antitumor Efficacy in Cell Lines : A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

- Oxidative Stress Response : Research demonstrated that this compound could enhance the cellular antioxidant defense mechanisms in neuronal cells exposed to oxidative stress, providing insights into its neuroprotective capabilities.

Q & A

Q. What are the structural determinants of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid that influence its reactivity in chemical modifications?

The compound features a 9,10-dihydroacridin-9-one core with a hexanoic acid linker terminated by a primary amine. The acridine moiety enables π-π stacking and intercalation, while the aminohexanoic acid group provides a reactive site for conjugation (e.g., carbodiimide-mediated coupling). The hexanoic acid spacer balances solubility and steric hindrance during biomolecular interactions .

Q. What synthetic strategies are effective for preparing this compound?

Synthesis typically involves coupling 9-oxo-9,10-dihydroacridin-1-amine with 6-aminohexanoic acid derivatives. Stepwise approaches include:

- Acylation : Activating the carboxylic acid of 6-aminohexanoic acid with EDC/NHS, followed by reaction with the acridine amine.

- Protection-deprotection : Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis . Post-synthesis purification via reverse-phase HPLC ensures ≥95% purity, as validated for analogous acridine derivatives .

Q. How should researchers validate the identity and purity of this compound?

- Spectroscopic Analysis : Use - and -NMR to confirm the acridine and hexanoic acid moieties.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H], m/z 309.37 for CHNO).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What methodologies optimize the conjugation of this compound to biomolecules (e.g., proteins, oligonucleotides)?

- Carbodiimide Coupling : Activate the carboxylic acid with EDC/sulfo-NHS, then react with primary amines (e.g., lysine residues).

- Click Chemistry : Modify the amino group with azide or alkyne tags for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Stoichiometric Control : Use molar ratios (1:1 to 1:10) of compound to biomolecule to balance labeling efficiency and aggregation .

Q. How can the DNA intercalation potential of the acridine moiety be experimentally assessed?

- UV-Vis Spectroscopy : Monitor hypochromicity and redshift in λ upon DNA binding.

- Fluorescence Quenching : Measure reduced emission intensity when intercalated into DNA.

- Thermal Denaturation Studies : Determine ΔT (melting temperature shift) of DNA-complex vs. free DNA .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

- Degradation Pathways : Hydrolysis of the amide bond (pH-dependent) and oxidation of the acridine ring.

- Storage Conditions : Store at –20°C in anhydrous DMSO or ethanol to minimize hydrolysis. Use amber vials to prevent photodegradation.

- Stability Assays : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How do researchers resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Dose-Response Profiling : Use IC assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific effects from nonspecific toxicity.

- Mechanistic Studies : Pair RNA-seq or proteomics with phenotypic assays to identify pathways modulated by the compound.

- Control Experiments : Compare activity to structurally similar analogs (e.g., acridine derivatives lacking the hexanoic acid linker) .

Methodological Resources

- Conjugation Protocols : Refer to peptide chemistry manuals for spacer design and reaction optimization .

- Intercalation Assays : Follow protocols for ethidium bromide displacement assays, adapting for acridine-based compounds .

- Analytical Validation : Adopt USP guidelines for chromatographic purity testing and mass spectrometry calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.